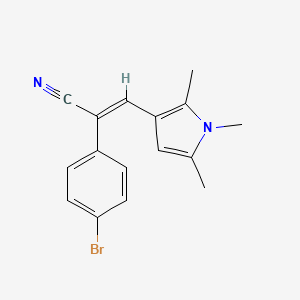
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as BRD-7552, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are epigenetic regulators involved in gene transcription.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the inhibition of the BET family of proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the activity of BET proteins, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile prevents the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to inhibit the expression of genes involved in inflammation and immune response, suggesting potential applications in autoimmune and inflammatory diseases. In addition, the compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile for lab experiments is its specificity for the BET family of proteins. This allows researchers to study the effects of BET inhibition on gene transcription and cellular processes. However, one limitation of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. One area of focus is the development of more potent BET inhibitors with improved pharmacokinetic properties for clinical use. Another area of interest is the investigation of the role of BET proteins in various disease states, including cancer, inflammation, and neurological disorders. Further studies are also needed to elucidate the mechanisms of action and potential side effects of BET inhibitors. Overall, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown significant potential for therapeutic applications and warrants further investigation in preclinical and clinical studies.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 1,2,5-trimethylpyrrole-3-carboxaldehyde, which is then reacted with 4-bromoaniline to form the intermediate product. The final step involves the reaction of the intermediate with acrylonitrile to produce 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been reported in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have potential therapeutic applications in several disease areas, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of BET proteins, which are involved in the expression of genes that promote cancer cell growth and survival. In preclinical studies, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2/c1-11-8-14(12(2)19(11)3)9-15(10-18)13-4-6-16(17)7-5-13/h4-9H,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXDKIPIRHHIFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)
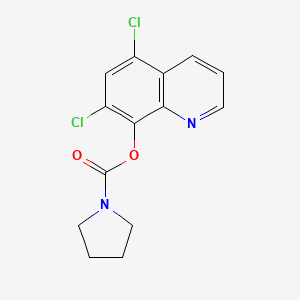
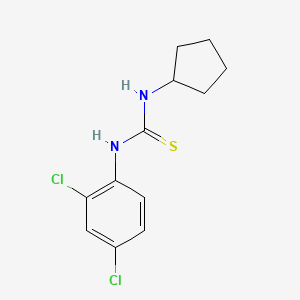
![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)

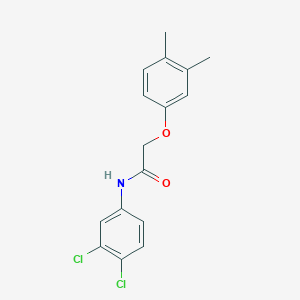
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)
![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
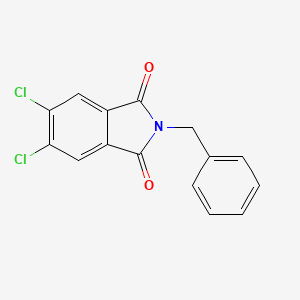
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)